molecular formula C13H17NO2 B15091822 Methyl 3-[(cyclobutylmethyl)amino]benzoate

Methyl 3-[(cyclobutylmethyl)amino]benzoate

Cat. No.: B15091822
M. Wt: 219.28 g/mol
InChI Key: XSSSPKLTBWVPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(cyclobutylmethyl)amino]benzoate is an organic compound with the molecular formula C13H17NO2. It is a derivative of benzoic acid and features a cyclobutylmethyl group attached to the amino group on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(cyclobutylmethyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with cyclobutylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(cyclobutylmethyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(cyclobutylmethyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(cyclobutylmethyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminobenzoate
  • Methyl 4-aminobenzoate
  • Ethyl 3-aminobenzoate

Uniqueness

Methyl 3-[(cyclobutylmethyl)amino]benzoate is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-(cyclobutylmethylamino)benzoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-6-3-7-12(8-11)14-9-10-4-2-5-10/h3,6-8,10,14H,2,4-5,9H2,1H3

InChI Key

XSSSPKLTBWVPNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.